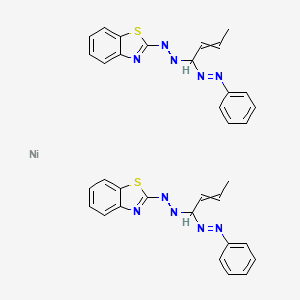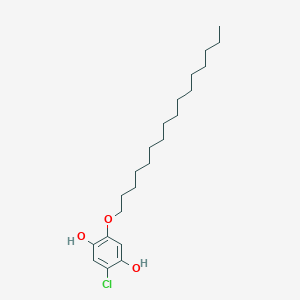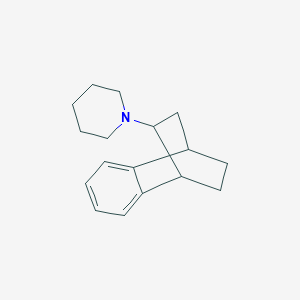
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by a unique structure that includes a tetrahydroethanonaphthalene moiety fused to a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroethanonaphthalene Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroethanonaphthalene structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroethanonaphthalene intermediate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the tetrahydroethanonaphthalene moiety are replaced by other substituents.
Common reagents and conditions used in these reactions vary depending on the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalene: This compound shares the tetrahydroethanonaphthalene moiety but lacks the piperidine ring.
1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-: This compound has a similar core structure but includes an epoxide group.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with a different functional group arrangement.
The uniqueness of this compound lies in its combined structure of tetrahydroethanonaphthalene and piperidine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138648-45-0 |
|---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
1-(9-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1-4-10-18(11-5-1)17-12-13-8-9-16(17)15-7-3-2-6-14(13)15/h2-3,6-7,13,16-17H,1,4-5,8-12H2 |
InChI-Schlüssel |
HCUOWAPTUCCTLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CC3CCC2C4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
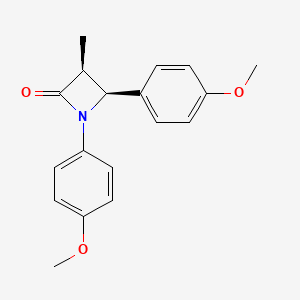
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
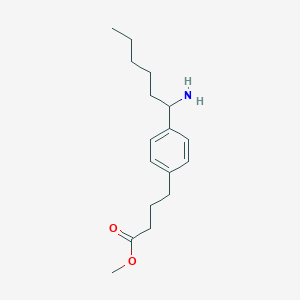
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
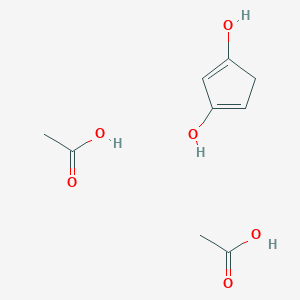


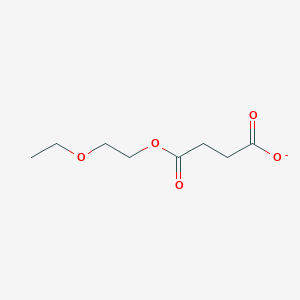
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
